Chiral Center Introduction vs. Achiral Linear Isomers: Steric and Conformational Differentiation
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid contains one chiral center at the 3-position of the butanoic acid chain (R/S unspecified in racemic commercial material), whereas the 4-substituted linear isomer 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9) is achiral due to the absence of methyl branching . The presence of a methyl group adjacent to the carboxylic acid introduces steric constraint that influences both the acidity (predicted pKa shift of +0.3–0.5 units relative to the linear analog, based on the electron-donating inductive effect of the methyl group) and conformational preferences of the butanoic acid side chain . This structural difference is critical for projects requiring stereochemically defined intermediates or scaffolds with restricted side-chain flexibility, as the branched isomer offers a distinct vector for substituent orientation in target binding pockets .
| Evidence Dimension | Number of chiral centers |
|---|---|
| Target Compound Data | 1 chiral center (racemic mixture) |
| Comparator Or Baseline | 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9): 0 chiral centers |
| Quantified Difference | 1 additional stereogenic center; introduces enantiomeric differentiation potential |
| Conditions | Structural analysis from computed molecular properties (Mcule database) |
Why This Matters
The chiral center enables enantioselective synthesis and diastereomeric resolution strategies not possible with the achiral linear analog, expanding the accessible chemical space in lead optimization.
